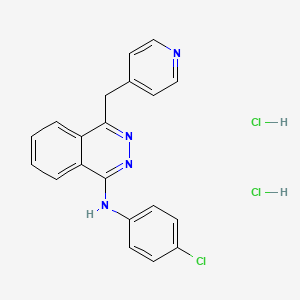
Vatalanib dihydrochloride
Cat. No. B1683843
Key on ui cas rn:
212141-51-0
M. Wt: 419.7 g/mol
InChI Key: AZUQEHCMDUSRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06710047B2
Procedure details


A mixture of 15.22 g (59.52 mmol) 1-chloro-4-(4-pyridylmethyl)phthalazine (for preparation see German Auslegeschrift no. 1061 788 [published Jul. 23, 1959]), 7.73 g (60.59 mmol) 4-chloroaniline and 200 ml 1-butanol is heated for 2 h under reflux. The crystallizate which is obtained when the mixture slowly cools to 5° C. is then filtered off and washed with 1-butanol and ether. The filter residue is dissolved in about 200 ml hot methanol, the solution is treated with 0.75 g activated carbon and filtered via a Hyflo Super Cel, and the pH of the filtrate is adjusted to about 2.5 with 7 ml 3N methanolic HCl. The filtrate is evaporated to about half the original volume and ether added until slight turbidity occurs; cooling then leads to the precipitation of crystals. The crystallizate is filtered off, washed with a mixture of methanol/ether (1:2) as well as ether, dried for 8 h at 110° C. under HV, and equilibrated for 72 h at 20° C. and in room atmosphere. In this way, the title compound is obtained with a water content of 8.6%; m.p. >270° C.; 1H NMR (DMSO-d6) 11.05-12.20 (br), 9.18-9.23 (m, 1H), 8.88 (d, 2H), 8.35-8.40 (m, 1H), 8.18-8.29 (m, 2H), 8.02 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 5.02 (s, 2H); ESI-MS: (M+H)+=347.



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[N:4][N:3]=1.[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1>C(O)CCC>[ClH:1].[ClH:19].[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([CH2:12][C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)=[N:4][N:3]=2)=[CH:22][CH:21]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.22 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NN=C(C2=CC=CC=C12)CC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
7.73 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystallizate which is obtained when the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slowly cools to 5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is then filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1-butanol and ether
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The filter residue is dissolved in about 200 ml hot methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution is treated with 0.75 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered via a Hyflo Super Cel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated to about half the original volume and ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added until slight turbidity
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then leads to the precipitation of crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystallizate is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a mixture of methanol/ether (1:2) as well as ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 8 h at 110° C. under HV
|
|
Duration
|
8 h
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
